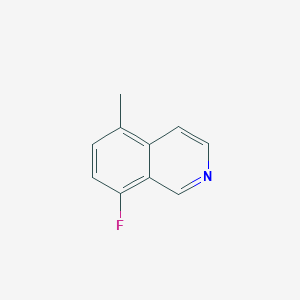

8-Fluoro-5-methylisoquinoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

8-fluoro-5-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKBAENFDWJMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Isoquinoline Core Structures in Organic Synthesis and Chemical Biology

The isoquinoline (B145761) scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of a multitude of biologically active molecules and functional materials. amerigoscientific.comslideshare.net Its prevalence in nature, particularly within a diverse family of plant alkaloids, has long signaled its therapeutic potential. amerigoscientific.comnih.govrsc.org

In the realm of organic synthesis, the construction of the isoquinoline framework has been the subject of intense research, leading to the development of numerous named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses. slideshare.netnih.gov The continuous evolution of synthetic methodologies enables chemists to create a vast array of isoquinoline derivatives with diverse functionalities. nih.govrsc.orgresearchgate.net

From a chemical biology and medicinal chemistry perspective, the isoquinoline core is considered a "privileged scaffold." nih.govresearchgate.netnih.gov This term reflects its recurring presence in drugs that treat a wide spectrum of diseases. nih.gov Derivatives of isoquinoline have demonstrated a remarkable range of pharmacological activities, including:

Anticancer researchgate.net

Antihypertensive researchgate.net

Antiviral researchgate.net

Analgesic and anti-inflammatory amerigoscientific.comresearchgate.net

Antimicrobial and antifungal amerigoscientific.comresearchgate.net

The versatility of the isoquinoline structure allows it to interact with various biological targets, and its derivatives are integral to both marketed drugs and compounds in preclinical and clinical development. researchgate.netnih.gov Beyond pharmaceuticals, isoquinoline-based structures are also explored for applications in materials science, such as in the development of dyes and conductive polymers. amerigoscientific.comwikipedia.org

Strategic Incorporation of Fluorine into Heterocyclic Scaffolds: Academic Perspectives

The introduction of fluorine into organic molecules, particularly heterocyclic systems, is a widely employed strategy in modern drug design. numberanalytics.comtandfonline.comnih.gov This is due to the unique properties of the fluorine atom, which can profoundly alter the physicochemical and biological characteristics of the parent molecule. tandfonline.comnumberanalytics.com

From an academic standpoint, the strategic incorporation of fluorine is driven by several key considerations:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly influence the acidity or basicity (pKa) of nearby functional groups. tandfonline.commdpi.com This can be crucial for optimizing a drug's solubility, membrane permeability, and binding interactions with its target protein. tandfonline.comnih.gov

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.comannualreviews.org By strategically placing a fluorine atom at a site on the molecule that is susceptible to metabolic oxidation by cytochrome P450 enzymes, chemists can block or slow down metabolic degradation. numberanalytics.comnih.govannualreviews.org This often leads to an improved pharmacokinetic profile, including a longer drug half-life. tandfonline.com

Increased Binding Affinity: Fluorine can enhance a molecule's binding affinity to its biological target. tandfonline.com This can occur through direct interactions, such as the formation of hydrogen bonds or other polar contacts, or indirectly by altering the conformation and electronic profile of the molecule to favor a more optimal binding pose. tandfonline.comrsc.org

Lipophilicity Modification: The substitution of hydrogen with fluorine typically increases the lipophilicity of a molecule. tandfonline.comannualreviews.org This property can be fine-tuned to improve absorption and distribution within the body, aiding in the penetration of cellular membranes to reach intracellular targets. mdpi.comnih.gov

The deliberate placement of fluorine is a testament to the rational design approach in medicinal chemistry, where even a single atom can be leveraged to optimize a molecule for therapeutic use. tandfonline.com

| Property Influenced by Fluorination | Rationale for Incorporation in Drug Design |

| Metabolic Stability | The strong C-F bond can block metabolic oxidation, increasing the drug's half-life. tandfonline.comnumberanalytics.comannualreviews.org |

| Binding Affinity | Fluorine can form favorable interactions with protein targets, enhancing potency. tandfonline.comrsc.org |

| pKa Modification | Fluorine's electronegativity alters the acidity/basicity of nearby groups, affecting solubility and bioavailability. tandfonline.comtandfonline.commdpi.com |

| Lipophilicity | Increased lipophilicity can improve membrane permeability and absorption. nih.govannualreviews.org |

Positional Isomerism and Substituent Effects in Isoquinoline Derivatives: a Research Focus on 8 Fluoro 5 Methylisoquinoline

De Novo Construction of the Fluorinated Isoquinoline Ring System

The de novo synthesis of the this compound core involves building the heterocyclic ring from acyclic or simpler cyclic precursors. This approach allows for the precise placement of the fluoro and methyl groups on the isoquinoline framework.

Cycloaddition and Annulation Strategies for Core Formation

Cycloaddition and annulation reactions are powerful tools for the construction of the isoquinoline core. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential step.

One notable strategy involves a [4+2] annulation reaction catalyzed by Rh(III) to construct 1-aminoisoquinoline (B73089) derivatives. nih.gov While not explicitly forming this compound, this methodology demonstrates the potential for building substituted isoquinolines. Another approach is the copper-catalyzed 1,4-carbocyanation to synthesize highly functionalized allenes from fluorinated enynes, which can then undergo intramolecular cyclization. nih.gov

A decarboxylative/dehydrofluorinative formal [3+2] cycloaddition aromatization of isoquinolinium N-ylides with difluoroenoxysilanes has been developed to afford highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines. researchgate.net This method provides a direct pathway to complex fluorinated isoquinoline-based structures. Additionally, the intramolecular cyclization of ortho-functionalized β,β-difluorostyrenes represents another strategy for the simultaneous construction of the heterocyclic nucleus and introduction of a fluorine substituent. whiterose.ac.uk

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| [4+2] Annulation | N-alkyl benzimidamide, Vinylene carbonate | Rh(III), Toluene, Base | 1-Aminoisoquinoline derivatives |

| 1,4-Carbocyanation/Cyclization | Fluorinated enynes, Hemiketal hydroperoxides, TMSCN | Cu(OTf)₂, -NH₂/-OH group for intramolecular cyclization | Functionalized allenes, Indole and lactone moieties |

| [3+2] Cycloaddition | Isoquinolinium N-ylides, Difluoroenoxysilanes | Mild conditions | Fluorinated pyrrolo[2,1-a]isoquinolines |

| Intramolecular Cyclization | Ortho-functionalized β,β-difluorostyrenes | Not specified | Fluorinated isoquinolines |

Metal-Catalyzed Coupling and Cyclization Sequences

Metal-catalyzed reactions are central to modern organic synthesis and provide efficient routes to complex molecules like this compound. These reactions often proceed with high selectivity and functional group tolerance.

Palladium catalysts are widely used for the synthesis of isoquinolines. A palladium-catalyzed annulation reaction of fluoroalkylated alkynes with 2-iodobenzylidenamines has been shown to produce 4-fluoroalkylated isoquinolines with high regioselectivity. acs.org This approach could potentially be adapted for the synthesis of this compound.

Another relevant palladium-catalyzed method is the nucleomethylation of alkynes, which allows for the simultaneous construction of a heteroaromatic ring and a methyl group, yielding 4-methylisoquinolines. nih.govresearchgate.net The development of an asymmetric Larock isoquinoline synthesis using a Pd(OAc)₂/Walphos SL-W002-1 catalyst provides access to axially chiral 3,4-disubstituted isoquinolines. acs.org Furthermore, palladium-catalyzed C(sp³)–H biarylation of 8-methyl quinolines has been developed, which could be conceptually extended to isoquinoline systems. nih.gov

| Reaction | Key Reactants | Catalyst System | Key Product Features |

| Annulation | Fluoroalkylated alkynes, 2-Iodobenzylidenamines | Pd(PPh₃)₄ | 4-Fluoroalkylated isoquinolines |

| Nucleomethylation | 2-Alkynyl anilides/imines, Methylboronic acid | Pd(TFA)₂, Xantphos | 4-Methylisoquinolines |

| Asymmetric Larock Synthesis | N-tert-butyl-o-(1-alkynyl)benzaldimines, Electrophiles | Pd(OAc)₂, Walphos SL-W002-1 | Axially chiral 3,4-disubstituted isoquinolines |

| C(sp³)–H Biarylation | 8-Methyl quinolines, Cyclic diaryliodonium salts | Palladium catalyst | Biarylated quinolines |

Rhodium catalysts have proven effective in the synthesis of isoquinolines through C-H activation and annulation pathways. For instance, Rh(III)-catalyzed [4+2] annulation of N-aryl benzamidines with propargyl alcohols can generate 1-aminoisoquinolines. nih.gov The development of rhodium-catalyzed reactions for the synthesis of multisubstituted isoquinolines from simple aryl imine derivatives and alkynes is a significant advancement. whiterose.ac.uk

Computational studies have provided insights into the divergent synthesis of pyrroles and isoquinolines from ketoxime acetates and ynals, where the catalyst and solvent can switch the reaction pathway between [3+2] and [4+2] annulations. acs.org Rhodium-catalyzed synthesis of highly functionalized cyclohexenones from substituted cyclopropanes via a 1,3-acyloxy migration and subsequent [5+1] cycloaddition also highlights the versatility of rhodium catalysis in constructing complex cyclic systems. nih.gov

Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing existing methods and developing new synthetic routes. For rhodium-catalyzed C-H activation/annulation reactions, computational studies have elucidated the energetics of different pathways. For example, in the reaction of oximes with alkynes, the relative energies of [3+2] and [4+2] annulation pathways can be influenced by the metal catalyst (Rh vs. Ir), leading to different product selectivities (indenamine vs. isoquinoline). acs.orgnih.gov

In some Rh-catalyzed multicomponent reactions for isoquinoline synthesis, NH₄OAc can play a dual role in both N-retention and N-exchange pathways, leading to a complex reaction network. rsc.org The catalytic cycle often involves C-H activation to form a metallacycle, followed by alkyne insertion and reductive elimination to furnish the isoquinoline product and regenerate the active catalyst. rsc.org

For palladium-catalyzed reactions, the mechanism of nucleomethylation of alkynes is proposed to involve a nucleopalladation step followed by methylation. nih.govresearchgate.net Kinetic studies have suggested that reductive elimination may be the rate-determining step in this process. nih.govresearchgate.net

Electrochemical Synthesis and Regioselective Fluorination of Isoquinoline Precursors

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. Ruthenaelectro-catalyzed domino three-component alkyne annulation has been developed for the expedient assembly of isoquinolines. nih.gov This method operates through an unusual ruthenium(II/III/I) catalytic cycle and avoids the need for stoichiometric chemical oxidants. nih.gov

Regioselective fluorination of pre-existing isoquinoline skeletons is another important strategy. The use of electrophilic fluorinating agents like Selectfluor can achieve regioselective fluorination of activated positions in heterocyclic systems. For example, in 7-oxo-1,2,4-benzotriazines, fluorination occurs regioselectively at the enamine-activated position. mdpi.com While not directly applied to this compound, this principle could be relevant for the late-stage fluorination of suitably substituted isoquinoline precursors. The synthesis of fluorinated isoquinolines has also been achieved through nucleophilic fluorination of phenyl(isoquinoline)iodonium salts under transition-metal-free conditions. nih.gov

One-Pot Multistep Synthesis Protocols for Fluoroalkylated Isoquinolines

The development of one-pot multistep synthesis protocols represents a significant advance in efficiency and sustainability for accessing complex molecular architectures like fluoroalkylated isoquinolines. These methods combine several reaction steps into a single operation, avoiding the need for isolation and purification of intermediates, which saves time, resources, and reduces waste.

A notable one-pot, microwave-assisted synthesis allows for the creation of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. rsc.orgrsc.org This process is mediated by potassium fluoride (B91410) and demonstrates a broad substrate scope, accommodating various substituents on the fused benzene ring. rsc.org The reaction proceeds through key intermediates, including N-fluoroalkylated ketenimines, which then undergo a stereoselective 1,3-fluorine shift to form difluoroazadienes before cyclizing. rsc.orgrsc.org The versatility of this method is further enhanced by the reactivity of the resulting products; the fluorine at position 3 and a halogen at position 4 can be readily modified through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, respectively. rsc.orgrsc.org While this method has been applied to a wide range of substrates, including those with heteroaromatic groups, its direct application to produce an 8-fluoro-5-methyl pattern would necessitate a starting triazole with the corresponding substitution. rsc.org

| Starting Material | Reagents & Conditions | Product Type | Yield |

| N-Fluoroalkyl-1,2,3-triazoles | KF, Microwave heating | 1-Fluoroalkyl-3-fluoroisoquinolines | Varies |

| 5-Acylated N-fluoroalkyl-1,2,3-triazoles | Microwave heating | Trifluoromethylated ring-fused isoquinolines | Varies |

This table provides a generalized summary of one-pot synthetic strategies for fluoroalkylated isoquinolines.

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic modification of the isoquinoline core is a powerful strategy for introducing chemical diversity and fine-tuning molecular properties. This involves the selective introduction of functional groups onto a pre-formed isoquinoline scaffold.

Introducing fluorine into bioactive molecules can significantly alter their pharmacological properties. researchgate.net Direct C–H fluorination presents an atom-economical approach to this modification. Research has shown that isoquinolines can undergo site-selective C–H fluorination under visible light photocatalysis without the need for a metal catalyst. chinesechemsoc.org Using N-fluorobenzenesulfonimide (NFSI) as the fluorine source, various substituted isoquinolines have been successfully fluorinated, typically affording the C1 fluorinated product in moderate to good yields. chinesechemsoc.org

For a substrate like 5-methylisoquinoline (B1352389), achieving fluorination specifically at the C8 position is a synthetic challenge. The inherent reactivity of the isoquinoline ring often directs electrophilic and radical substitutions to other positions, most commonly C1. chinesechemsoc.org While methods for synthesizing specific isomers like 8-fluoro-1-methylisoquinoline (B1382726) from precursors such as (E)-1-(2-fluorophenyl)ethanone O-acetyl oxime have been reported, the direct C8 fluorination of 5-methylisoquinoline is less straightforward. whiterose.ac.uk Another approach involves the synthesis of aryl(isoquinoline)iodonium(III) salts as precursors for radiofluorination. nih.gov Under transition-metal-free conditions, these precursors can be fluorinated with nucleophilic fluoride, achieving high regioselectivity for the isoquinoline ring over the phenyl group. nih.gov However, the precise control required to direct fluorination to the C8 position in the presence of a C5 methyl group remains an area of active research.

The introduction of alkyl and aryl groups onto the isoquinoline framework is crucial for building molecular complexity. Palladium-catalyzed cross-coupling reactions are a cornerstone of this field. A sequential palladium-catalyzed α-arylation of ketones followed by cyclization provides a general and convergent route to a wide array of polysubstituted isoquinolines. pnas.org This method tolerates a variety of functional groups, including those sensitive to harsher conditions. pnas.org

Direct C–H functionalization offers a more streamlined approach. Photoredox-catalyzed direct C–H arylation of the isoquinoline core with aryldiazonium salts has been employed in the total synthesis of isoquinoline alkaloids. acs.org Furthermore, palladium(II) catalysis, in conjunction with a ligand such as isoquinoline itself, has enabled the meta-C–H arylation and alkylation of benzylsulfonamides, showcasing the ability of the isoquinoline motif to act as a ligand in directing reactions. nih.govscispace.com For the specific functionalization of the this compound scaffold, these directed methods could potentially be adapted, although the electronic effects of the fluorine and methyl substituents would heavily influence the regiochemical outcome. A phosphite-mediated photochemical approach has also been developed for the meta-C–H alkylation of isoquinolines, providing a pathway to install primary and secondary alkyl groups. rsc.org

Stereoselective Synthesis of Chiral Fluorinated Isoquinoline Derivatives

Chirality is a fundamental aspect of molecular recognition in biological systems. The stereoselective synthesis of fluorinated isoquinolines is therefore of high importance, leading to chiral tetrahydroisoquinolines or axially chiral biaryl systems.

Asymmetric hydrogenation is a powerful method for producing chiral tetrahydroisoquinolines (THIQs) from their aromatic isoquinoline precursors. mdpi.com This transformation is often catalyzed by transition metal complexes containing chiral ligands. An efficient iridium-catalyzed asymmetric hydrogenation of fluorinated isoquinolines has been developed to synthesize chiral fluorinated THIQs with up to 93% enantiomeric excess (ee). rsc.org This method successfully inhibits the competing hydrodefluorination pathway. rsc.org Rhodium-catalyzed asymmetric hydrogenation has also proven effective, achieving high reactivity and enantioselectivity (up to 99% ee) through the addition of a strong Brønsted acid like HCl, which is believed to establish anion binding between the substrate and the ligand. researchgate.net

The choice of catalyst and ligand is critical. Iridium catalysts bearing various phosphorus-based ligands have been screened for the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines, yielding products with variable but sometimes excellent enantioselectivity (up to 94% ee). mdpi.com These methods provide a direct route to enantiopure THIQs, which are privileged structures in many natural alkaloids and pharmaceuticals. mdpi.com

| Isoquinoline Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| Fluorinated Isoquinolines | Iridium-based catalyst | Chiral Fluorinated Tetrahydroisoquinolines | Up to 93% rsc.org |

| General Isoquinolines | Rhodium-based catalyst with HCl | Chiral Tetrahydroisoquinolines | Up to 99% researchgate.net |

| 1-Aryl-3,4-dihydroisoquinolines | Ir-tetraMe-BITIOP (L4) | Chiral 1-Aryl-tetrahydroisoquinolines | Up to 94% mdpi.com |

This table summarizes key findings in the asymmetric hydrogenation of isoquinoline derivatives.

Axial chirality, arising from hindered rotation around a single bond, is another important stereochemical feature. Axially chiral isoquinolines have been employed as powerful ligands in asymmetric synthesis. acs.org The enantioselective synthesis of these frameworks is a significant challenge.

A breakthrough in this area is the first asymmetric Larock isoquinoline synthesis, which uses a Pd(OAc)₂/Walphos SL-W002–1 catalyst system. acs.org This method provides access to axially chiral 3,4-disubstituted isoquinolines with excellent yields and enantioselectivities (up to 97.5:2.5 er). acs.org Other strategies for constructing these atropisomers include dynamic kinetic cross-coupling of racemic heterobiaryl triflates with aryl boroxines using a TADDOL-derived phosphoramidite (B1245037) ligand. researchgate.net These advanced synthetic methods are crucial for accessing novel, sterically demanding chiral architectures that can serve as catalysts or bioactive molecules. acs.orgdokumen.pub

Electrophilic Aromatic Substitution Patterns in Fluorinated Isoquinolines

The isoquinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. Further substitution with a fluorine atom, a moderately deactivating group, and a methyl group, an activating group, introduces additional complexity in predicting the regioselectivity of EAS reactions.

In the case of this compound, the pyridine ring is significantly deactivated. Electrophilic attack, therefore, preferentially occurs on the benzene ring. The directing effects of the existing substituents must be considered. The 5-methyl group is an ortho-, para-director, activating positions 6 and 4. The 8-fluoro substituent is also an ortho-, para-director, but deactivating, influencing positions 7.

Typically, nitration and halogenation of isoquinoline itself yield a mixture of 5- and 8-substituted products. iust.ac.ir For this compound, the directing effects of the methyl group would likely favor substitution at the C6 position. However, the steric hindrance from the adjacent methyl group at C5 and the fluorine at C8 could influence the outcome.

While there are no universal methods for introducing carbon substituents via electrophilic substitution on unsubstituted quinolines or isoquinolines, reactions can proceed if the ring possesses a strong electron-releasing group. iust.ac.ir

Nucleophilic Aromatic Substitution Reactions at Fluorinated Positions

The carbon-fluorine bond in fluoroarenes is notably strong. However, the presence of the electron-withdrawing isoquinoline core can activate the C8 position towards nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the presence of electron-withdrawing groups ortho and para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In this compound, the nitrogen atom in the adjacent ring acts as an activating group for nucleophilic attack at C8.

The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the C-F bond. masterorganicchemistry.com This explains why fluorine, despite forming a strong bond with carbon, can be an effective leaving group in these reactions. Its high electronegativity activates the ring towards nucleophilic attack. masterorganicchemistry.com

Recent studies on other fluorinated isoquinolines have demonstrated that the fluorine atom can be readily displaced by various oxygen, sulfur, and nitrogen nucleophiles in polar solvents. rsc.org For example, in the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines, the fluorine at the C3 position was successfully substituted via SNAr reactions. rsc.org This suggests that the C8-fluorine in this compound would be susceptible to similar transformations, providing a pathway to a variety of 8-substituted derivatives.

A concerted nucleophilic aromatic substitution (CSNAr) mechanism, which avoids the formation of a high-energy Meisenheimer intermediate, has also been proposed. acs.org This pathway involves a single transition state where the nucleophile attacks and the fluoride is eliminated synchronously, often assisted by a cation interacting with the fluorine atom. acs.org

Advanced Cross-Coupling Reactions of Substituted Isoquinolines

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to substituted isoquinolines. eie.grtcichemicals.com

Site-Selective C-H Functionalization Methodologies

Direct C-H functionalization offers an atom-economical approach to modify the isoquinoline core without the need for pre-functionalization. The inherent reactivity of the C-H bonds in isoquinoline varies, with the C1 position being the most acidic and thus a common site for functionalization after deprotonation. However, achieving selectivity at other positions can be challenging.

For substituted isoquinolines, the directing effects of existing groups are crucial. Methodologies have been developed for the C4-alkylation of isoquinolines through a temporary dearomatization strategy, which shows tolerance for substituents at the C5 through C8 positions. nih.gov Rhodium(III)-catalyzed C-H/N-H bond functionalization has been used for the synthesis of 1-aminoisoquinolines, demonstrating site-selectivity. nih.gov Furthermore, cobalt(III) catalysis has been shown to achieve site-selective C-H activation at the sterically less hindered site of unsymmetrical O-acyl oximes for the synthesis of multisubstituted isoquinolines. nih.gov

Phosphite-mediated photochemical reactions have emerged as a novel method for the meta-C–H (C4) alkylation of isoquinolines, proceeding through a rsc.orgacs.org N to C rearrangement. rsc.org This approach complements other methods that typically target ortho and para positions. Palladium-catalyzed heteroatom-guided C-H functionalization has also been reported for the arylation of the C4 position of dihydroisoquinolines. rsc.org

Exploration of Transition Metal-Mediated Bond Formations

The fluorine atom at the C8 position of this compound serves as a handle for various transition metal-mediated cross-coupling reactions. Palladium and nickel catalysts are commonly employed for these transformations, which include well-known reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. eie.grtcichemicals.com These reactions allow for the introduction of a wide range of aryl, vinyl, and amino groups at the C8 position.

The synthesis of various substituted isoquinolines has been achieved through palladium- and copper-mediated cross-coupling reactions between haloisoquinolines and terminal acetylenes. tandfonline.com These methods are foundational for creating more complex molecular architectures from the this compound scaffold. The development of new ligands and catalytic systems continues to expand the scope and efficiency of these bond-forming reactions. researchgate.net

Dearomatization Reactions and Polycycle Formation from Isoquinoline Cores

Dearomatization reactions transform flat aromatic compounds into three-dimensional structures, which are of significant interest in medicinal chemistry. The isoquinoline core can undergo dearomatization through various methods, including nucleophilic addition and transition metal-catalyzed processes. acs.orgnih.gov

One approach involves the reaction of isoquinolines with chloroform, triggered by in situ generated arynes, to produce dihydroisoquinoline derivatives. rsc.org Another strategy is the metal-free C4-alkylation of isoquinolines using vinyl ketones, which proceeds through a temporary dearomatization. nih.gov

The isoquinoline nucleus also serves as a precursor for the synthesis of fused polycyclic systems. Copper-catalyzed four-component coupling reactions followed by cascade cyclization and oxidation have been developed to create 3-(aminomethyl)isoquinoline-fused polycyclic compounds. acs.org Additionally, dearomative [3+2] cycloaddition reactions of isoquinolines with cyclopropenones provide access to benzo-fused indolizinones. researchgate.net The formation of nitrogen-substituted polycyclic aromatic hydrocarbons, including dihydroquinolines and dihydroisoquinolines, has been observed from the reaction of pyridyl radicals with 1,3-butadiene, suggesting potential pathways for polycycle formation from isoquinoline precursors under specific conditions. osti.gov

Photochemical Reactions and Excited State Dynamics

The photochemical behavior of a molecule is determined by its excited state dynamics, which includes processes like fluorescence, intersystem crossing, and photochemical reactions. researchoutreach.org The introduction of fluorine and methyl substituents on the isoquinoline core can significantly influence these dynamics.

When a molecule like this compound absorbs light, it is promoted to an electronically excited state. From this state, it can relax through several pathways. Radiative decay involves the emission of a photon (fluorescence or phosphorescence), while non-radiative decay pathways include internal conversion and intersystem crossing to a triplet state. researchgate.net

Photochemical reactions, such as photoisomerization or photocyclization, can also occur from the excited state. researchoutreach.org For instance, photoinduced C-H borylation of isoquinolines can be achieved through the formation of an electron-donor-acceptor complex with B2Pin2, which upon excitation leads to the formation of a borylated product. mdpi.com The study of excited state dynamics often employs ultrafast laser spectroscopy to probe the very fast processes that occur after light absorption. researchoutreach.orgnih.gov

Theoretical studies on quinoline (B57606) and isoquinoline have shown that the relative energies of the excited states and the barriers for internal conversion and intersystem crossing are key to understanding their photophysics. researchgate.net The substituents on this compound would be expected to modulate these properties, potentially altering excited-state lifetimes and the quantum yields of photochemical processes.

Unveiling Photoinduced Reaction Pathways and Intermediates

The photochemical reactions of azaarenes such as quinolines and isoquinolines often proceed via excited-state intermediates, which exhibit unique reactivity compared to their ground-state counterparts. nih.gov The process is typically initiated by the absorption of light, which promotes the molecule to an excited singlet state (S1). Through a process known as intersystem crossing, this can convert to a more stable triplet excited state (T1). nih.gov For azaarenes, it is often the triplet state that acts as the key reactive intermediate in subsequent chemical transformations. nih.gov

In the context of this compound, photoirradiation in the presence of a suitable photosensitizer facilitates an energy transfer process, populating the triplet state of the azaarene. escholarship.org This triplet species behaves like a diradical, enabling it to engage in stepwise radical cycloadditions that would be kinetically or thermodynamically unfavorable in the ground state. nih.gov

Mechanistic studies on related quinolines have elucidated the formation of biradical intermediates. escholarship.org When the excited azaarene reacts with an alkene, a stepwise radical addition occurs, forming a biradical intermediate. nih.gov This intermediate is a critical juncture in the reaction pathway; it can either undergo ring closure to form the cycloadduct or revert to the starting materials through radical fragmentation. escholarship.org

The substituents on the isoquinoline ring play a defining role in the stability and subsequent fate of these intermediates. For this compound, two key intermediates are possible in reactions with alkenes, corresponding to the initial bond formation at either the C5 or C8 position of the isoquinoline core. The stability of these biradical intermediates is influenced by both the electronic effect of the fluorine atom at C8 and the hyperconjugative effect of the methyl group at C5. nih.gov Computational studies suggest that the relative stability of these biradical intermediates is a primary factor in determining the regiochemical outcome of the reaction. escholarship.org

Table 1: Key Intermediates in Photoinduced Reactions

| Intermediate Type | Description | Influencing Factors |

|---|---|---|

| Triplet Excited State (T1) | The initial reactive species formed after photoexcitation and intersystem crossing. Behaves like a diradical. | Photosensitizer, Wavelength of light |

Intermolecular Photochemical Cycloadditions Involving Azaarenes

Intermolecular dearomative cycloaddition reactions provide a powerful method for transforming flat aromatic compounds into complex, three-dimensional molecular architectures. escholarship.org Azaarenes, including isoquinolines, can serve as latent diene components in energy transfer-mediated [4+2] cycloaddition reactions with various alkenes. nih.gov This approach successfully overcomes the inherent low reactivity of aromatic systems, which typically face high kinetic barriers and endergonic reaction profiles due to the loss of aromaticity. nih.gov

The reaction of this compound with an alkene partner is a prime example of such a transformation. These reactions are often mediated by a photosensitizer and may be accelerated by the addition of a Lewis acid. nih.govresearchgate.net The Lewis acid coordinates to the nitrogen atom of the isoquinoline, which can lower the energy of the triplet state and increase the electrophilicity of the azaarene, thereby facilitating the cycloaddition. escholarship.org

A significant challenge and area of study in these cycloadditions is controlling the regioselectivity. Research on substituted quinolines has established a general paradigm for predicting the outcome. nih.gov The regioselectivity is dictated by the substitution pattern on the benzenoid ring of the azaarene. nih.gov Specifically:

Substituents at the 5-position (like the methyl group in this compound) tend to favor the formation of the "8-to-5" cycloadduct. This preference is attributed to the hyperconjugative stabilization of the biradical intermediate leading to this product. nih.gov

Substituents at the 8-position (like the fluorine atom in this compound) typically direct the reaction to yield the "5-to-8" cycloadduct. nih.govnih.gov

Given that this compound possesses substituents at both positions, these directing effects are in opposition. The ultimate regiochemical outcome would depend on the delicate balance between the stabilizing hyperconjugative effect of the C5-methyl group and the electronic influence of the C8-fluoro group. The polarity of the solvent can also play a role, with higher-polarity solvents sometimes favoring the more polar biradical intermediate. escholarship.org These reactions generally exhibit excellent functional group compatibility, tolerating esters, nitriles, halides, and various bioactive motifs on the alkene partner. nih.gov

Table 2: Regioselectivity in [4+2] Dearomative Cycloaddition of Substituted Azaarenes

| Substituent Position | Typical Regioselectivity | Rationale |

|---|---|---|

| C5-Alkyl | 8-to-5 adduct | Hyperconjugative stabilization of biradical intermediate nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isoquinoline |

| Quinolines |

| 8-Fluoroquinoline |

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Fluoro 5 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 8-Fluoro-5-methylisoquinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals and confirms the substitution pattern.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Constants

The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton in the molecule. The aromatic region is of particular interest, revealing the substitution pattern on the isoquinoline (B145761) core. The protons on the pyridine (B92270) ring (H-1, H-3, H-4) and the benzene (B151609) ring (H-6, H-7) exhibit distinct chemical shifts and coupling patterns.

The methyl group protons at position C-5 typically appear as a singlet in the upfield region (around 2.5 ppm). The aromatic protons will be more downfield, generally between 7.0 and 9.0 ppm, influenced by the electronegativity of the nitrogen and fluorine atoms and the ring currents. The proton at C-1 is often the most deshielded proton in the isoquinoline system. The fluorine atom at C-8 will induce through-space and through-bond couplings with nearby protons, particularly H-7, which can further aid in signal assignment.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: Data are estimated based on analogous structures; experimental values may vary.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.9 - 9.2 | s | - |

| H-3 | 8.4 - 8.6 | d | J(H3-H4) ≈ 5-6 |

| H-4 | 7.5 - 7.7 | d | J(H3-H4) ≈ 5-6 |

| H-6 | 7.4 - 7.6 | t | J(H6-H7) ≈ 7-8 |

| H-7 | 7.2 - 7.4 | dd | J(H6-H7) ≈ 7-8, J(H7-F8) ≈ 9-10 |

| 5-CH₃ | 2.5 - 2.7 | s | - |

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The presence of the electronegative fluorine atom at C-8 causes a significant downfield shift for C-8 itself and influences the chemical shifts of neighboring carbons through C-F coupling. The carbon directly bonded to fluorine (C-8) will appear as a doublet with a large one-bond coupling constant (¹JCF). Two- and three-bond couplings (²JCF, ³JCF) to other carbons are also observable and are crucial for definitive assignments.

Experimental data for 5-methyl-8-fluoroisoquinoline shows the C-8 signal as a doublet at δ 152.7 ppm with a large ¹JCF of 256.8 Hz. rsc.org Other carbons also exhibit coupling to fluorine, such as C-8a (²JFC = 16.8 Hz) and C-7 (³JFC = 4.4 Hz). rsc.org

Table 2: Experimental ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |

| C-1 | 147.3 | ³JFC = 6.2 |

| C-3 | 130.7 | - |

| C-4 | 127.2 | - |

| C-4a | 126.7 | ⁴JFC = 2.0 |

| C-5 | 129.1 | ⁴JFC = 2.0 |

| C-6 | 127.1 | - |

| C-7 | 119.4 | ³JFC = 4.4 |

| C-8 | 152.7 | ¹JFC = 256.8 |

| C-8a | 136.9 | ²JFC = 16.8 |

| 5-CH₃ | 17.5 | - |

Source: Adapted from Electronic Supplementary Material for Chemical Communications, The Royal Society of Chemistry, 2013. rsc.org

Fluorine-19 (¹⁹F) NMR for Fluorine Site and Environment Characterization

¹⁹F NMR is a highly sensitive technique used to characterize fluorinated compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, its NMR spectra are readily obtained. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. Experimental data confirms this, showing a singlet at δ -139.0 ppm. rsc.org The precise chemical shift provides a unique fingerprint for the fluorine's position on the aromatic ring. alfa-chemistry.comazom.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak between H-3 and H-4 would be expected, confirming their adjacent relationship on the pyridine ring. Similarly, a correlation between H-6 and H-7 would establish their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of protonated carbons. For example, the proton signal for the methyl group would correlate to the carbon signal at δ 17.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the methyl protons (5-CH₃) would show correlations to C-4a, C-5, and C-6, while the H-1 proton would show correlations to C-3, C-8a, and C-8.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for confirming stereochemistry and the substitution pattern. A NOESY spectrum would be expected to show a correlation between the methyl protons (5-CH₃) and the H-4 and H-6 protons, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

For this compound (C₁₀H₈FN), the expected exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. Experimental HRMS data for the protonated molecule [M+H]⁺ of 5-methyl-8-fluoroisoquinoline gives a value of 162.0698, which is in close agreement with the calculated value of 162.0719 for C₁₀H₉FN. rsc.org

The fragmentation pattern in the mass spectrum provides valuable structural information. Upon electron ionization, the molecular ion (M⁺) is formed, which then undergoes fragmentation. For isoquinoline and its derivatives, common fragmentation pathways include the loss of HCN (27 Da) from the pyridine ring and cleavage of substituent groups. For this compound, one would expect to see the molecular ion peak (m/z 161) and fragments corresponding to the loss of a methyl radical (M-15), followed by the loss of HCN.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Description |

| 162 | [M+H]⁺ | Protonated Molecular Ion (in ESI-HRMS) rsc.org |

| 161 | [M]⁺ | Molecular Ion |

| 146 | [M-CH₃]⁺ | Loss of a methyl radical |

| 119 | [M-CH₃-HCN]⁺ | Subsequent loss of hydrogen cyanide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational Modes and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). Characteristic peaks in the IR spectrum help to identify the functional groups present. For this compound, key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching (methyl group): Found just below 3000 cm⁻¹.

C=C and C=N stretching (aromatic rings): A series of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-F stretching: A strong absorption band typically in the 1250-1000 cm⁻¹ region.

C-H bending (out-of-plane): Bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch | Medium |

| 1610-1580 | Aromatic C=C/C=N Stretch | Medium-Strong |

| 1510-1450 | Aromatic C=C/C=N Stretch | Medium-Strong |

| 1250-1100 | C-F Stretch | Strong |

| 850-750 | Aromatic C-H Bend (out-of-plane) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like isoquinoline have characteristic UV spectra resulting from π → π* transitions. The spectrum of isoquinoline typically shows multiple absorption bands. The introduction of substituents like fluorine and a methyl group will cause shifts in the absorption maxima (λ_max) and may affect their intensities. The UV-Vis spectrum of this compound is expected to show complex absorption bands, similar to other isoquinoline derivatives, likely in the range of 220-350 nm. researchgate.netresearchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as a powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure and reactivity of a molecule.

A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal X-ray diffraction data for this compound. However, as of the latest searches, no publicly available crystallographic data for this specific compound could be located.

In the absence of experimental data for this compound, a general description of the expected outcomes from such an analysis is provided. A successful crystallographic study would yield a detailed structural model, including the precise coordinates of each atom in the crystal lattice. This would allow for the accurate determination of key intramolecular parameters.

Should the data become available, it would be presented in a comprehensive table format, as shown below.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

Applications of Advanced Spectroscopic Methods in Chemical Research

Advanced spectroscopic methods are indispensable tools in modern chemical research, providing detailed insights into molecular structure, dynamics, and composition. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are routinely employed to characterize new and existing chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. bldpharm.com It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like this compound, ¹H and ¹³C NMR would be fundamental in confirming its structure. Furthermore, two-dimensional NMR techniques like COSY and HSQC can establish proton-proton and proton-carbon correlations, respectively, which is invaluable for unambiguous assignments of complex spectra.

Mass Spectrometry (MS) is a versatile analytical technique used to measure the mass-to-charge ratio of ions. ossila.com This allows for the determination of a compound's molecular weight with high precision, which is a critical first step in its identification. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, further confirming its identity. keyorganics.net Fragmentation patterns observed in the mass spectrum offer additional structural information, helping to piece together the molecular framework. researchgate.net MS is also widely used for quantitative analysis and to study metabolic pathways. researchgate.netnih.gov

X-ray Crystallography provides the definitive solid-state structure of a molecule. cam.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a three-dimensional electron density map of the molecule. kaust.edu.sa This map reveals the precise positions of atoms, allowing for the accurate measurement of bond lengths and angles. cam.ac.uk This technique is crucial for determining the absolute stereochemistry of chiral molecules and for studying intermolecular interactions in the solid state. The detailed structural information obtained from X-ray crystallography is vital in fields such as drug design and materials science. kaust.edu.sa

The collective application of these advanced spectroscopic methods provides a comprehensive understanding of a chemical compound's identity and properties, from its elemental composition to its precise three-dimensional arrangement in space.

Computational and Theoretical Investigations of 8 Fluoro 5 Methylisoquinoline

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a important tool for investigating the ground state properties of molecules like 8-fluoro-5-methylisoquinoline. whiterose.ac.ukscirp.org These calculations allow for the optimization of molecular structures and the prediction of various thermodynamic and electronic properties. scirp.org DFT methods, such as B3LYP, are often employed with basis sets like 6-311G(d) to accurately model the system in both the gas phase and in solution, using models like the Polarized Continuum Model (PCM). scirp.org

Elucidation of Reaction Mechanisms, Transition States, and Energy Barriers

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving isoquinoline (B145761) derivatives. researchgate.netmdpi.com By mapping the potential energy surface, researchers can identify transition states and calculate the associated energy barriers, providing a deeper understanding of reaction kinetics and pathways. researchgate.net For instance, in the context of cyclotrimerization of fluoroacetylenes, DFT has been used to explore various competing pathways and explain regioselectivities. pku.edu.cn The calculations can reveal whether a reaction proceeds through a concerted or stepwise mechanism by comparing the energy barriers of the different routes. mdpi.com For example, a stepwise radical-mediated pathway was found to be more favorable than a concerted [3+2] cycloaddition for certain reactions, with energy barriers significantly lower for the radical mechanism. mdpi.com These computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic strategies. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. whiterose.ac.uk Time-dependent DFT (TD-DFT) calculations can be used to simulate UV-Vis absorption spectra, assigning electronic transitions to specific wavelengths. researchgate.net For example, TD-DFT has been used to assign the shortest wavelength band in a related system to a mix of HOMO−1→LUMO+2 and HOMO−1→LUMO+4 excitations. researchgate.net Similarly, NMR chemical shifts can be calculated to confirm the substitution patterns on the isoquinoline ring. For fluorinated compounds, predicting the ¹⁹F NMR chemical shift is particularly valuable. dur.ac.uk

Analysis of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic structure of this compound can be thoroughly analyzed using DFT. This includes the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. scirp.org Reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. whiterose.ac.uk These analyses provide a quantitative basis for understanding the molecule's reactivity in various chemical transformations. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the provided results, MD is a powerful technique for studying the conformational landscape and dynamics of molecules. nih.govcore.ac.uk These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the relative stability of different conformers. researchgate.net For molecules with potential biological activity, MD simulations can be used to study their behavior in different environments, such as in aqueous solution or in the presence of lipid bilayers. nih.gov

Quantum Chemical Studies of Excited State Photophysics and Photochemistry

Quantum chemical methods are essential for understanding the behavior of molecules in their electronically excited states. univie.ac.atchemrevlett.com These studies are particularly relevant for compounds like quinolines, which are known to be components of fluorescent dyes and photoactive materials. ossila.com Quantum chemical calculations can elucidate the mechanisms of photophysical processes such as fluorescence and phosphorescence, as well as photochemical reactions that may occur upon absorption of light. rsc.org The relationship between electrochemical potentials and excited state energies can also be explored, providing a comprehensive picture of the molecule's electronic behavior. cdnsciencepub.com

In Silico Modeling of Molecular Interactions with Biological Macromolecules (as a chemical scaffold)

The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry. nih.gov In silico techniques like molecular docking are used to predict how isoquinoline derivatives, including this compound, might bind to the active sites of biological macromolecules such as proteins and DNA. researchgate.netturkjps.org These studies can identify potential hydrogen bonding and other interactions that contribute to binding affinity. mdpi.com For instance, docking simulations of related quinoline (B57606) derivatives against targets like E. coli DNA gyrase B and human topoisomerase IIα have been performed to assess their potential as antibacterial or anticancer agents. researchgate.net Such in silico screening helps in prioritizing compounds for further experimental testing and in guiding the design of new, more potent derivatives. turkjps.orgnih.gov

Applications of 8 Fluoro 5 Methylisoquinoline in Advanced Materials and Chemical Biology

Utility as a Building Block in Complex Organic Synthesis

Organic building blocks are fundamental functionalized molecules used for the bottom-up construction of more complex molecular structures. chemrxiv.org The isoquinoline (B145761) core, a fused bicyclic system of benzene (B151609) and pyridine (B92270) rings, is a common scaffold in medicinal chemistry and materials science. nih.govresearchgate.net The presence of fluorine and methyl substituents on this core, as in 8-fluoro-5-methylisoquinoline, can significantly influence its reactivity and the properties of the resulting superstructures.

Construction of Diverse Polycyclic and Heterocyclic Systems

The isoquinoline framework is a versatile precursor for the synthesis of more elaborate polycyclic and heterocyclic systems. acs.orgresearchgate.net Various synthetic methodologies have been developed to construct fused ring systems starting from isoquinoline derivatives. For instance, hydrolysis and decarboxylation of certain isoquinoline derivatives can yield versatile materials for synthesizing a range of other heterocyclic compounds. benthamscience.com Although specific examples detailing the use of this compound in these transformations are not extensively documented, the general reactivity of the isoquinoline nucleus allows it to participate in annulation and cycloaddition reactions to form complex architectures. acs.orgresearchgate.net The introduction of fluorine into heterocyclic systems is known to enhance the stability and modulate the biological activities of the resulting compounds, making fluorinated building blocks like this compound particularly attractive for creating novel polycyclic structures with potential applications in pharmacology and materials science. thno.org

Precursors for Functional Organic Materials (e.g., OLEDs, Dye-Sensitized Solar Cells)

Heterocyclic compounds, including quinolines and isoquinolines, are key components in the design of functional organic materials due to their conjugated molecular structures. numberanalytics.com These structures are often utilized in the synthesis of dyes for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netnumberanalytics.com

Fluorinated quinoline (B57606) and isoquinoline building blocks are specifically sought after for these applications. numberanalytics.com In the context of OLEDs , iridium complexes featuring isoquinoline-derived ligands have been synthesized and investigated for their electroluminescent properties. mdpi.com The fluorine substituent can enhance the performance of these materials. For Dye-Sensitized Solar Cells (DSSCs) , which are a type of low-cost, thin-film solar cell, organic dyes based on heterocyclic scaffolds are crucial for light harvesting. sci-hub.sethno.org The performance of these dyes, including their absorption spectra and stability, can be fine-tuned through the introduction of various functional groups. numberanalytics.com The this compound scaffold, with its specific electronic properties imparted by the fluorine atom, represents a potential precursor for novel dyes in these energy-conversion technologies.

| Technology | Application of Isoquinoline Scaffolds | Potential Role of this compound |

| OLEDs | Used as ligands in emissive metal complexes (e.g., Iridium complexes). mdpi.com | Precursor for creating new ligands to tune emissive properties and enhance device performance. |

| DSSCs | Forms the core structure of organic sensitizer (B1316253) dyes. numberanalytics.comsci-hub.se | Building block for novel dyes with tailored light-harvesting capabilities and stability. |

Contribution to Chemical Probe Development and Bioisosteric Design

Chemical probes are essential small molecules used to study and manipulate biological systems. nih.govrsc.org The design of these probes often involves the strategic use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Strategic Use of Fluorine for Modulating Chemical Properties and Bioavailability in Novel Scaffolds

The introduction of fluorine into a molecule is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. tandfonline.com The C-F bond is significantly stronger than a C-H bond, which can block metabolic pathways and improve the metabolic stability of a drug candidate. benthamscience.comtandfonline.combohrium.com This increased stability often leads to better bioavailability. benthamscience.com

| Property | Effect of Fluorine Substitution | Reference |

| Metabolic Stability | Increases stability by blocking metabolically weak C-H sites. | benthamscience.comtandfonline.comnih.gov |

| Basicity (pKa) | Lowers the pKa of adjacent amino groups, affecting solubility and binding. | bohrium.comnih.gov |

| Binding Affinity | Can enhance interactions with target proteins through electronic effects. | tandfonline.combohrium.com |

| Bioavailability | Often improved due to increased metabolic stability. | benthamscience.comnih.gov |

Integration in Advanced Imaging and Sensing Platforms (e.g., Fluorescent Bioimaging)

Fluorescent probes are indispensable tools for visualizing biological processes in real-time within living cells. nih.gov The development of novel fluorophores with specific properties is crucial for advancing bioimaging techniques. pnas.orgfrontiersin.org

Quinoline and isoquinoline derivatives are known to exhibit fluorescence and have been used as scaffolds for fluorescent dyes. ossila.commedchemexpress.com For instance, certain quinoline-based anticancer agents have been successfully converted into fluorescent dyes for tracking within cells. ossila.com The inherent fluorescence of the isoquinoline nucleus can be tuned by the introduction of functional groups. researchgate.net

Furthermore, fluorinated compounds have found significant use in the development of chemical sensors. mdpi.comqualitas1998.net Fluorinated receptors have been designed for the differential sensing of biologically important molecules like saccharides. mdpi.com While direct applications of this compound as a fluorescent bioimaging probe are not yet widely reported, its structural features suggest potential in this area. The combination of the fluorescent isoquinoline core with the modulating effects of the fluorine atom makes it a candidate for the rational design of new chemical probes and sensors for biological and environmental applications. chemrxiv.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.